2-Ethoxycarbonyl-3-phenylbutanoic acid
CAS No.: 150881-63-3
Cat. No.: VC21101082
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150881-63-3 |
|---|---|
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 2-ethoxycarbonyl-3-phenylbutanoic acid |
| Standard InChI | InChI=1S/C13H16O4/c1-3-17-13(16)11(12(14)15)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15) |
| Standard InChI Key | LLLQIARWTGHOJV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O |
Introduction
Chemical Properties and Structure
2-Ethoxycarbonyl-3-phenylbutanoic acid is a structurally distinct carboxylic acid with specific chemical characteristics that define its behavior in various biochemical and synthetic processes.
Basic Chemical Information
The compound has well-defined chemical properties that are summarized in the table below:
| Property | Value |
|---|---|
| CAS No. | 150881-63-3 |
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 2-ethoxycarbonyl-3-phenylbutanoic acid |
| Standard InChI | InChI=1S/C13H16O4/c1-3-17-13(16)11(12(14)15)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15) |
| Standard InChIKey | LLLQIARWTGHOJV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O |
Structural Features
The structure of 2-Ethoxycarbonyl-3-phenylbutanoic acid features several key components:
-
A butanoic acid backbone serving as the core structure
-
An ethoxycarbonyl group (ethyl ester) at the 2-position
-
A phenyl substituent at the 3-position
-
A methyl group at the 3-position (part of the phenylbutanoic structure)
This unique combination of functional groups creates a molecule with potential stereocenters and distinct chemical reactivity patterns that may explain its biological activity profile.
Synthesis Methods
The synthesis of 2-Ethoxycarbonyl-3-phenylbutanoic acid can be achieved through various chemical methods, typically involving the esterification of butanoic acid derivatives.
Research Findings and Ongoing Studies
Current research on 2-Ethoxycarbonyl-3-phenylbutanoic acid and related compounds is still in developmental stages, with several ongoing investigations focused on elucidating their full potential.
Structure-Activity Relationships
Recent studies have focused on docking studies and biological evaluations of related compounds to understand the relationship between structural features and biological activities. These investigations aim to identify key structural elements that could be optimized to enhance specific pharmacological effects.
Comparison with Related Compounds
To better understand the potential applications of 2-Ethoxycarbonyl-3-phenylbutanoic acid, it is useful to compare it with structurally related compounds. For instance, 2-Phenylbutyric acid, a simpler structural relative, exists in living organisms from bacteria to humans and has been detected in certain foods such as poultry and pork products .
The table below compares some key properties of 2-Ethoxycarbonyl-3-phenylbutanoic acid with related compounds:
| Property | 2-Ethoxycarbonyl-3-phenylbutanoic acid | 2-Ethoxycarbonyl-3-phenylprop-2-enoic acid | 2-Phenylbutyric acid |
|---|---|---|---|
| Molecular Formula | C13H16O4 | C12H12O4 | - |
| Molecular Weight | 236.26 g/mol | 220.22 g/mol | - |
| Key Structural Features | Ethoxycarbonyl group and phenyl substituent on butanoic acid | Ethoxycarbonyl group and phenyl substituent with unsaturation | Phenyl group on butyric acid |
| Reported Biological Activities | Potential antimicrobial, anti-inflammatory, anticancer | - | Secondary metabolite in living organisms |
This comparative analysis highlights the structural similarities and differences that may contribute to their respective biological activities .
Limitations and Future Research Directions
Despite the promising potential of 2-Ethoxycarbonyl-3-phenylbutanoic acid, there are several limitations in the current understanding of this compound that necessitate further research.
Current Research Gaps
While preliminary studies suggest various biological activities, more extensive research is required to:
-
Confirm the antimicrobial spectrum and potency
-
Elucidate the specific mechanisms of anti-inflammatory effects
-
Validate and characterize potential anticancer properties
-
Establish safety profiles and pharmacokinetic parameters
-
Develop optimized synthetic methods for large-scale production
Addressing these research gaps would provide a more comprehensive understanding of the compound's potential applications.
Future Research Directions
Future studies might focus on:
-
Structure-activity relationship studies to identify the most critical structural features
-
Targeted modifications to enhance specific biological activities
-
Preclinical evaluations including toxicity assessments
-
Investigation of potential synergistic effects with established therapeutic agents
-
Development of more efficient and cost-effective synthetic methods
These research directions could help realize the full potential of 2-Ethoxycarbonyl-3-phenylbutanoic acid in pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume